![molecular formula C4H8ClN B1459557 3-Methylideneazetidine hydrochloride CAS No. 1443624-17-6](/img/structure/B1459557.png)
3-Methylideneazetidine hydrochloride
Overview
Description
Scientific Research Applications
Pharmaceutical Analysis
3-Methylideneazetidine hydrochloride: is utilized in the development of analytical methods for pharmaceuticals. For instance, it can be involved in reverse-phase high-performance liquid chromatography (RP-HPLC) methods to quantify drugs in pharmaceutical products . This compound’s stability and reactivity make it suitable for such analytical techniques, ensuring precise and accurate measurement of drug content.
Synthesis of Heterocyclic Amino Acid Derivatives
The compound plays a role in the synthesis of new azetidine and oxetane amino acid derivatives through aza-Michael addition reactions . These derivatives are significant in medicinal chemistry, as they can lead to the creation of novel drugs with potential therapeutic applications.
Material Science
In materials science, 3-Methylideneazetidine hydrochloride is a valuable research chemical used for the synthesis of new materials. Its molecular structure can be incorporated into polymers or other materials to impart specific properties, such as increased durability or chemical resistance .
Biological Studies
While direct applications in biology are not explicitly mentioned, compounds like 3-Methylideneazetidine hydrochloride can be used as building blocks in the synthesis of biologically active molecules. These molecules can then be used to study biological pathways or as part of drug discovery processes .
Environmental Science
3-Methylideneazetidine hydrochloride: may not have direct applications in environmental science, but its structural analogs and derivatives could be studied for their environmental impact. Understanding the behavior of such compounds can inform risk assessments and the development of safer pesticides or chemicals .
Industrial Applications
As a research chemical, 3-Methylideneazetidine hydrochloride has potential industrial applications. It can be used in the development of new chemical processes or as an intermediate in the synthesis of more complex compounds. Its reactivity and stability under various conditions make it a versatile compound for industrial research .
properties
IUPAC Name |
3-methylideneazetidine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N.ClH/c1-4-2-5-3-4;/h5H,1-3H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDVAJSZJOLXGDP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CNC1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
105.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methylideneazetidine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.